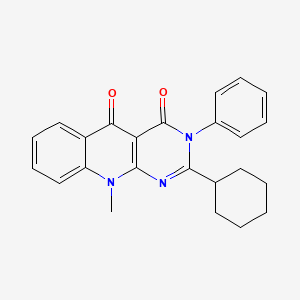

MLS1082

Description

Properties

IUPAC Name |

2-cyclohexyl-10-methyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c1-26-19-15-9-8-14-18(19)21(28)20-23(26)25-22(16-10-4-2-5-11-16)27(24(20)29)17-12-6-3-7-13-17/h3,6-9,12-16H,2,4-5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGMAMIIHBRAAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)C4=CC=CC=C4)C5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MLS1082

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLS1082 is a novel, pyrimidone-based small molecule that functions as a positive allosteric modulator (PAM) of the D1 dopamine receptor (D1R).[1][2][3] Unlike orthosteric agonists that directly activate the receptor, MLS1082 potentiates the receptor's response to the endogenous neurotransmitter dopamine. This potentiation extends to both G protein-dependent and β-arrestin-mediated signaling pathways, making MLS1082 a valuable tool for studying D1R function and a potential therapeutic agent for neurocognitive disorders. This guide provides a comprehensive overview of the mechanism of action of MLS1082, including its binding site, effects on downstream signaling, and detailed experimental protocols for its characterization.

Introduction to MLS1082 and D1 Receptor Modulation

The D1 dopamine receptor, a G protein-coupled receptor (GPCR), is a key regulator of neuronal signaling and is implicated in various neurological processes, including cognition, motivation, and motor control.[1] Dysregulation of D1R signaling is associated with several neuropsychiatric and neurodegenerative disorders. Positive allosteric modulators like MLS1082 offer a promising therapeutic strategy by enhancing the natural, physiological signaling of dopamine, potentially avoiding the drawbacks associated with direct receptor agonists, such as receptor desensitization and off-target effects.[1] MLS1082 itself does not activate the D1R but rather amplifies the signal produced by dopamine.

Binding Site and Allosteric Mechanism

MLS1082 binds to a topographically distinct allosteric site on the D1R, separate from the orthosteric binding site for dopamine. This binding site is located in a pocket within the second intracellular loop (IL2) of the receptor. Mutagenesis studies have identified a specific amino acid residue, Arginine 130 (R130), within this loop as a critical determinant for the activity of MLS1082. Mutation of this residue has been shown to abolish the modulatory effects of MLS1082.

The binding of MLS1082 to this allosteric site induces a conformational change in the receptor that enhances the affinity and/or efficacy of dopamine. This positive cooperativity leads to a leftward shift in the dopamine concentration-response curve, indicating increased potency, and can also lead to an increase in the maximal response (Emax).

Effects on D1 Receptor Signaling Pathways

MLS1082 potentiates both of the major signaling cascades initiated by D1R activation: the G protein-dependent pathway and the β-arrestin-mediated pathway.

G Protein-Dependent Signaling

The canonical D1R signaling pathway involves the coupling to the Gαs/olf G protein, which leads to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). MLS1082 enhances this dopamine-stimulated cAMP production.

β-Arrestin-Mediated Signaling

In addition to G protein signaling, D1R activation recruits β-arrestins, which play a crucial role in receptor desensitization, internalization, and G protein-independent signaling. MLS1082 also potentiates the recruitment of β-arrestin to the activated D1R.

Quantitative Analysis of MLS1082 Activity

The positive allosteric modulatory effects of MLS1082 have been quantified in various in vitro assays. The following table summarizes the key quantitative data on the activity of MLS1082 from published studies.

| Parameter | G Protein Signaling (cAMP Accumulation) | β-Arrestin Recruitment | Reference |

| EC50 of MLS1082 | 123 nM | Not Reported | |

| Dopamine Potency Fold Shift | Not Reported | ~7-fold | |

| Increase in Dopamine Efficacy | Not Reported | ~20% |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the methods used to study MLS1082, the following diagrams have been generated.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the mechanism of action of MLS1082, based on standard methodologies in the field.

cAMP Accumulation Assay (G Protein Signaling)

This assay measures the intracellular accumulation of cyclic AMP, a second messenger produced upon D1R activation of Gαs/olf.

-

Cell Line: A stable cell line expressing the human D1 dopamine receptor, such as HEK293 or CHO cells, is typically used.

-

Protocol:

-

Cell Plating: Seed the cells into a 96- or 384-well plate and culture overnight.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of MLS1082 or vehicle control for a specified period.

-

Dopamine Stimulation: Add varying concentrations of dopamine to the wells and incubate for a time sufficient to allow cAMP accumulation (e.g., 30 minutes).

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., DiscoverX HitHunter cAMP assay).

-

Data Analysis: Generate dose-response curves for dopamine in the presence and absence of MLS1082. Calculate the EC50 values and the fold shift in dopamine potency.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated D1R, a key event in receptor desensitization and G protein-independent signaling. The DiscoverX PathHunter β-arrestin assay is a common method.

-

Principle: This assay utilizes enzyme fragment complementation (EFC). The D1R is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon dopamine-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

Protocol:

-

Cell Plating: Use a cell line stably co-expressing the ProLink-tagged D1R and the Enzyme Acceptor-tagged β-arrestin. Seed the cells in a white, clear-bottom 96- or 384-well plate.

-

Compound Incubation: Add varying concentrations of MLS1082 or vehicle control to the cells.

-

Dopamine Stimulation: Add varying concentrations of dopamine and incubate for a period sufficient for β-arrestin recruitment (e.g., 60-90 minutes).

-

Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Generate dose-response curves for dopamine in the presence and absence of MLS1082. Calculate the EC50 values, the fold shift in dopamine potency, and the percentage increase in Emax.

-

Conclusion

MLS1082 is a well-characterized positive allosteric modulator of the D1 dopamine receptor. Its ability to potentiate both G protein-dependent and β-arrestin-mediated signaling pathways, coupled with its defined binding site on the second intracellular loop, makes it a valuable pharmacological tool. The data and experimental protocols outlined in this guide provide a comprehensive understanding of its mechanism of action, which is essential for researchers in the fields of neuroscience, pharmacology, and drug development who are investigating the D1R and its role in health and disease. Further investigation into the in vivo efficacy and safety profile of MLS1082 and its analogs is warranted to explore their full therapeutic potential.

References

MLS1082: A Technical Guide to a Novel D1 Dopamine Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dopamine D1 receptor (D1R) is a critical G protein-coupled receptor (GPCR) implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and cognitive deficits associated with Alzheimer's disease. While direct-acting D1R agonists have shown therapeutic promise, their clinical utility has been hampered by issues such as poor pharmacokinetics, receptor desensitization, and a narrow therapeutic window. Positive allosteric modulators (PAMs) offer a promising alternative by potentiating the effects of the endogenous agonist, dopamine, thereby preserving the natural temporal and spatial dynamics of D1R signaling. This technical guide provides an in-depth overview of MLS1082, a novel, pyrimidone-based D1R PAM. We detail its mechanism of action, present its pharmacological data in a structured format, provide comprehensive experimental protocols for its characterization, and visualize key signaling pathways and experimental workflows.

Introduction to MLS1082

MLS1082 is a structurally novel, pyrimidone-based positive allosteric modulator of the D1 dopamine receptor.[1] It was identified through a high-throughput screening campaign and has been characterized as a potent potentiator of dopamine-mediated D1R signaling.[2] Unlike orthosteric agonists that directly activate the receptor, MLS1082 binds to a distinct allosteric site, enhancing the affinity and/or efficacy of dopamine.[1][2] This mode of action offers the potential for a more refined modulation of D1R activity, potentially leading to a wider therapeutic window and reduced side effects compared to traditional agonists.[1] Studies have shown that MLS1082 potentiates both G protein-dependent and β-arrestin-mediated signaling pathways downstream of the D1R, without exhibiting any intrinsic agonist activity on its own.

Mechanism of Action

MLS1082 functions by binding to an allosteric site on the D1 receptor, a site topographically distinct from the orthosteric binding site where dopamine binds. This binding event induces a conformational change in the receptor that enhances the ability of dopamine to bind and activate it. Specifically, MLS1082 has been shown to increase the potency and efficacy of dopamine in downstream signaling pathways.

The D1 receptor primarily signals through the Gs protein-coupled pathway, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). MLS1082 potentiates this canonical signaling cascade in the presence of dopamine.

Furthermore, like many GPCRs, the D1 receptor can also signal through a β-arrestin-mediated pathway, which is involved in receptor desensitization, internalization, and G protein-independent signaling. MLS1082 has been demonstrated to enhance dopamine-induced β-arrestin recruitment to the D1 receptor.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for MLS1082 and its analogs in potentiating dopamine-stimulated D1 receptor signaling. The data is compiled from studies utilizing β-arrestin recruitment and cAMP accumulation assays.

Table 1: Potentiation of Dopamine-induced β-Arrestin Recruitment by MLS1082 and Analogs

| Compound | Dopamine EC50 + PAM (nM) | % Emax vs. Dopamine | Fold Shift in EC50 |

| Dopamine Alone | 1500 | 100 | - |

| MLS1082 (1a) | 220 | 118 | 6.8 |

| Analog 1b | 330 | 115 | 4.5 |

| Analog 1c | 450 | 110 | 3.3 |

| Analog 1d | 280 | 125 | 5.4 |

| Analog 1e | 190 | 130 | 7.9 |

Table 2: Potentiation of Dopamine-induced cAMP Accumulation by MLS1082 and Analogs

| Compound | Dopamine EC50 + PAM (nM) | % Emax vs. Dopamine | Fold Shift in EC50 |

| Dopamine Alone | 160 | 100 | - |

| MLS1082 (1a) | 40 | 109 | 4.0 |

| Analog 1b | 60 | 105 | 2.7 |

| Analog 1c | 80 | 102 | 2.0 |

| Analog 1d | 50 | 112 | 3.2 |

| Analog 1e | 35 | 115 | 4.6 |

Experimental Protocols

The characterization of MLS1082 as a D1R PAM relies on robust in vitro functional assays. The following are detailed protocols for the key assays used.

β-Arrestin Recruitment Assay (DiscoverX PathHunter)

This assay measures the recruitment of β-arrestin to the activated D1 receptor using enzyme fragment complementation (EFC) technology.

Materials:

-

PathHunter D1-expressing cells (e.g., CHO-K1 or HEK293)

-

Cell plating reagent

-

Assay buffer

-

Dopamine solution

-

MLS1082 and analog solutions

-

PathHunter Detection Reagents (Galacton Star substrate, Emerald II solution)

-

White, clear-bottom 384-well assay plates

Procedure:

-

Cell Plating:

-

Culture PathHunter D1 cells according to the supplier's instructions.

-

On the day before the assay, harvest cells and resuspend in cell plating reagent at the desired density.

-

Dispense 20 µL of the cell suspension into each well of a 384-well plate.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of dopamine and a fixed concentration of MLS1082 (or analogs) in assay buffer.

-

On the day of the assay, carefully remove the cell plating medium from the wells.

-

Add 5 µL of the compound solutions (dopamine +/- PAM) to the respective wells.

-

Incubate the plate for 90 minutes at 37°C.

-

-

Detection:

-

Prepare the PathHunter detection reagent by mixing the Galacton Star substrate and Emerald II solution in the supplied assay buffer according to the manufacturer's protocol.

-

Add 12.5 µL of the detection reagent to each well.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

Read the chemiluminescent signal using a compatible plate reader.

-

cAMP Accumulation Assay (DiscoverX HitHunter)

This competitive immunoassay measures the levels of intracellular cAMP produced upon D1 receptor activation.

Materials:

-

HEK293 or other suitable cells expressing the D1 receptor

-

Cell culture medium

-

Assay buffer

-

Dopamine solution

-

MLS1082 and analog solutions

-

HitHunter cAMP Assay Kit (including cAMP antibody, lysis buffer, and detection reagents)

-

White, solid-bottom 384-well assay plates

Procedure:

-

Cell Plating:

-

Culture D1-expressing cells to ~80% confluency.

-

Harvest and resuspend the cells in assay buffer at the desired concentration.

-

Dispense 10 µL of the cell suspension into each well of a 384-well plate.

-

-

Compound Addition:

-

Prepare serial dilutions of dopamine and a fixed concentration of MLS1082 (or analogs) in assay buffer.

-

Add 5 µL of the compound solutions to the wells.

-

Incubate the plate for 30-60 minutes at 37°C.

-

-

Cell Lysis and Detection:

-

Add 5 µL of the cAMP antibody solution to each well.

-

Add 20 µL of the working cAMP detection solution (containing lysis buffer and EFC reagents) to each well.

-

Incubate the plate for 1-3 hours at room temperature in the dark.

-

Read the chemiluminescent signal using a compatible plate reader.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of the D1 dopamine receptor and a typical experimental workflow for characterizing a PAM like MLS1082.

Caption: D1 Receptor G-Protein Signaling Pathway.

Caption: D1 Receptor β-Arrestin Signaling Pathway.

Caption: Experimental Workflow for D1 PAM Characterization.

Conclusion

MLS1082 represents a significant advancement in the development of selective modulators for the dopamine D1 receptor. Its positive allosteric mechanism of action holds considerable promise for overcoming the limitations of traditional orthosteric agonists. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of neuroscience and drug discovery. Further investigation into the in vivo efficacy and safety profile of MLS1082 and its analogs is warranted to fully elucidate their therapeutic potential.

References

Structure-Activity Relationship of MLS1082: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of MLS1082, a novel pyrimidone-based positive allosteric modulator (PAM) of the D1-like dopamine receptor. MLS1082 potentiates dopamine (DA) signaling, a therapeutic strategy for neurocognitive disorders. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Core Compound and Mechanism of Action

MLS1082 is a positive allosteric modulator of the D1 dopamine receptor (D1R), meaning it enhances the receptor's response to its natural ligand, dopamine, without having intrinsic agonist activity on its own.[1] It potentiates both G protein- and β-arrestin-mediated signaling pathways downstream of the D1R.[1][2] Structural and mutagenesis studies have indicated that MLS1082 binds to a pocket in the second intracellular loop (IL2) of the D1R.[1][3] This binding site is distinct from that of another D1R PAM, MLS6585, suggesting multiple allosteric sites on the receptor.

Structure-Activity Relationship (SAR) Analysis

The SAR of MLS1082 has been investigated through the synthesis and characterization of 24 analogs, focusing on modifications of the C-2 and N-3 positions of the pyrimidone core. These modifications have revealed key structural features that influence the potentiation of D1R signaling. The most effective analogs demonstrated an approximately 8-fold amplification of dopamine-mediated D1R signaling.

Quantitative Data Summary

The following tables summarize the in vitro activity of MLS1082 and its analogs on the D1 and D5 dopamine receptors. The data is presented as the fold change in dopamine's potency (EC50) and efficacy (Emax) in the presence of a 10 µM concentration of the PAM.

Table 1: Structure-Activity Relationship of MLS1082 Analogs at the Human D1 Dopamine Receptor

| Compound | R1 (C-2 Position) | R2 (N-3 Position) | Dopamine Potency (EC50 Fold Shift) | Dopamine Efficacy (% Emax) |

| MLS1082 (1a) | Cyclohexyl | Phenyl | 4.8 | 134 |

| 1b | Cyclopentyl | Phenyl | 4.3 | 129 |

| 1c | Cyclobutyl | Phenyl | 2.8 | 121 |

| 1d | Cyclopropyl | Phenyl | 1.9 | 115 |

| 1e | Isopropyl | Phenyl | 2.5 | 118 |

| 1f | tert-Butyl | Phenyl | 1.5 | 110 |

| 2a | Cyclohexyl | 4-Fluorophenyl | 5.2 | 138 |

| 2b | Cyclohexyl | 4-Chlorophenyl | 5.5 | 140 |

| 2c | Cyclohexyl | 4-Bromophenyl | 5.8 | 142 |

| 2d | Cyclohexyl | 4-Methylphenyl | 4.5 | 131 |

| 2e | Cyclohexyl | 4-Methoxyphenyl | 3.9 | 127 |

| 3a | Phenyl | Phenyl | 2.1 | 116 |

| 3b | 4-Fluorophenyl | Phenyl | 2.3 | 119 |

Data extracted from Luderman et al., 2021.

Table 2: Structure-Activity Relationship of MLS1082 Analogs at the Human D5 Dopamine Receptor

| Compound | R1 (C-2 Position) | R2 (N-3 Position) | Dopamine Potency (EC50 Fold Shift) | Dopamine Efficacy (% Emax) |

| MLS1082 (1a) | Cyclohexyl | Phenyl | 3.5 | 125 |

| 1b | Cyclopentyl | Phenyl | 3.1 | 121 |

| 2a | Cyclohexyl | 4-Fluorophenyl | 3.8 | 128 |

| 2c | Cyclohexyl | 4-Bromophenyl | 4.2 | 133 |

Data extracted from Luderman et al., 2021.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of MLS1082.

Synthesis of MLS1082 Analogs

A late-stage diversification strategy was employed to synthesize the 24 analogs of MLS1082, allowing for the independent replacement of the pendant groups at the C-2 and N-3 positions of the pyrimidone ring. The key steps involved the acylation of a quinolinone intermediate to provide a penultimate precursor, followed by cyclization to yield the target analogs. A copper-mediated nitrile to amide conversion was a critical reaction in the synthetic route.

D1 and D5 Receptor Signaling Assays (cAMP Accumulation)

HEK293 cells stably expressing the human D1 or D5 dopamine receptor were used. Cells were plated in 384-well plates and incubated overnight. The following day, the media was replaced with a stimulation buffer containing a phosphodiesterase inhibitor. The cells were then treated with varying concentrations of dopamine in the presence or absence of a fixed concentration (10 µM) of the MLS1082 analog. Following incubation, the level of intracellular cyclic adenosine monophosphate (cAMP) was measured using a commercially available assay kit. Data were normalized to the maximal response of a standard D1R agonist.

β-Arrestin Recruitment Assay

A PathHunter β-arrestin recruitment assay was utilized. This assay employs a cell line co-expressing the D1 receptor fused to a fragment of β-galactosidase and β-arrestin fused to the complementary fragment. Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two fragments of β-galactosidase come into proximity, forming an active enzyme. The enzyme activity, which is proportional to β-arrestin recruitment, is measured using a chemiluminescent substrate. Cells were treated with dopamine and the MLS1082 analogs in a similar manner to the cAMP assay.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways modulated by MLS1082 and the general workflow of the experimental assays used to characterize its activity.

Caption: D1 Receptor Signaling Pathway Modulated by MLS1082.

Caption: General Experimental Workflow for SAR Analysis.

References

An In-depth Technical Guide to the MLS1082 Binding Site on the Dopamine D1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of MLS1082, a novel positive allosteric modulator (PAM) of the dopamine D1 receptor (D1R). The D1R is a critical G protein-coupled receptor (GPCR) involved in various neurological processes, making it a key target for therapeutic intervention in a range of neuropsychiatric disorders. The development of PAMs like MLS1082 offers a promising alternative to traditional orthosteric agonists, potentially providing greater selectivity and a wider therapeutic window.

The Allosteric Binding Site of MLS1082 on the D1 Receptor

MLS1082 is a structurally distinct, pyrimidone-based PAM that enhances the signaling of the endogenous agonist dopamine at the D1R.[1][2] Extensive research has identified the binding site of MLS1082 as a topographically distinct allosteric pocket located on the intracellular side of the receptor.

Key Features of the MLS1082 Binding Site:

-

Location: The binding site for MLS1082 is located within the second intracellular loop (IL2) of the D1 receptor.[1][3] This region is crucial for the conformational changes required for G protein coupling and receptor activation.

-

Critical Residue: Site-directed mutagenesis studies have pinpointed a specific amino acid residue as being critical for the binding and/or activity of MLS1082. A point mutation of arginine to glutamine at position 130 (R130Q) within the IL2 has been shown to completely abrogate the potentiating effect of MLS1082.[3] This strongly indicates that R130 is a key component of the MLS1082 binding pocket or is essential for the conformational changes induced by its binding.

-

Shared Binding Pocket: The allosteric site occupied by MLS1082 is not unique to this compound. Evidence from functional additivity studies suggests that MLS1082 shares a common or overlapping binding site with other known D1R PAMs, including "Compound B" and DETQ . In contrast, another D1R PAM, MLS6585, binds to a distinct allosteric site, and its combination with MLS1082 results in an additive potentiation of dopamine's effects.

Quantitative Data

While direct binding affinity constants (Ki or Kd) for MLS1082 at the D1 receptor have not been extensively reported in the literature, its functional potency as a PAM has been well-characterized. The following tables summarize the available quantitative data for MLS1082's effect on D1R signaling pathways.

Table 1: Functional Potency of MLS1082 on Dopamine-Stimulated G Protein Signaling

| Assay Type | Parameter | Value | Cell Line | Reference |

| cAMP Accumulation | EC50 | 123 nM | HEK293 |

Table 2: Functional Potency of MLS1082 on Dopamine-Stimulated β-Arrestin Recruitment

| Assay Type | Parameter | Value | Cell Line | Reference |

| β-Arrestin Recruitment | EC50 | Low micromolar | CHO-K1 |

Note: The term "low micromolar" is used as the precise EC50 value was not specified in the cited text, but the activity was described as being in this range.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by MLS1082 and the experimental workflows used to characterize its binding and function.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of MLS1082.

Site-Directed Mutagenesis of the D1 Receptor (R130Q)

This protocol describes the general steps for creating the R130Q point mutation in the D1 receptor cDNA, which is crucial for validating the binding site of MLS1082.

1. Primer Design:

-

Design two complementary mutagenic primers (forward and reverse) of 25-45 bases in length.

-

The desired mutation (CGC to CAG for Arginine to Glutamine) should be located in the center of the primers.

-

The primers should have a melting temperature (Tm) of ≥78°C and a minimum GC content of 40%.

-

The primers should terminate in one or more C or G bases.

2. PCR Amplification:

-

Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra).

-

The reaction mixture should contain the D1 receptor plasmid template, the mutagenic primers, dNTPs, and the polymerase buffer.

-

Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.

3. DpnI Digestion:

-

Following PCR, add DpnI restriction enzyme directly to the amplification product.

-

Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.

4. Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells (e.g., DH5α).

-

Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

5. Verification:

-

Select individual colonies and isolate the plasmid DNA.

-

Verify the presence of the desired R130Q mutation by DNA sequencing.

cAMP Accumulation Assay

This assay measures the potentiation of dopamine-stimulated Gs/olf-mediated signaling by MLS1082.

1. Cell Culture and Transfection:

-

Culture HEK293 cells or other suitable cell lines in appropriate media.

-

Co-transfect the cells with a plasmid encoding the human D1 receptor and a cAMP biosensor plasmid (e.g., GloSensor-22F).

2. Assay Procedure:

-

Seed the transfected cells into 96- or 384-well plates.

-

On the day of the assay, replace the culture medium with a buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of MLS1082 or vehicle to the wells and incubate for a short period.

-

Stimulate the cells with a sub-maximal concentration (e.g., EC20) of dopamine.

-

Measure the resulting luminescence or fluorescence signal, which is proportional to the intracellular cAMP concentration, using a plate reader.

3. Data Analysis:

-

Normalize the data to the response of a maximal dopamine concentration.

-

Plot the concentration-response curves for dopamine in the presence and absence of MLS1082.

-

Calculate the EC50 values and the fold-potentiation of the dopamine response by MLS1082.

β-Arrestin Recruitment Assay

This assay determines the effect of MLS1082 on dopamine-induced β-arrestin recruitment to the D1 receptor, a key step in receptor desensitization and an alternative signaling pathway.

1. Cell Line:

-

Use a stable cell line co-expressing the human D1 receptor and a β-arrestin fusion protein (e.g., DiscoverX PathHunter CHO-K1 D1R β-Arrestin cells). This system utilizes enzyme fragment complementation, where β-arrestin recruitment brings two enzyme fragments together, generating a luminescent signal.

2. Assay Procedure:

-

Seed the cells in 384-well plates and incubate overnight.

-

Add varying concentrations of MLS1082 or vehicle to the wells.

-

Stimulate the cells with varying concentrations of dopamine.

-

Incubate for 90 minutes at 37°C.

-

Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature in the dark.

-

Measure the chemiluminescence using a plate reader.

3. Data Analysis:

-

Normalize the data to the maximal response induced by a saturating concentration of dopamine.

-

Generate concentration-response curves for dopamine in the presence and absence of MLS1082.

-

Determine the EC50 values and the degree of potentiation of both the potency and efficacy of dopamine by MLS1082.

Radioligand Binding Assay (Competitive)

This assay can be used to determine if MLS1082 affects the binding affinity of the orthosteric ligand (dopamine) for the D1 receptor.

1. Membrane Preparation:

-

Prepare cell membranes from a cell line stably expressing the human D1 receptor. This involves cell lysis and centrifugation to isolate the membrane fraction.

2. Binding Reaction:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled D1 receptor antagonist (e.g., [³H]SCH23390), and varying concentrations of unlabeled dopamine.

-

Perform the binding in the presence and absence of a fixed concentration of MLS1082.

-

Incubate the mixture to allow binding to reach equilibrium.

3. Separation and Counting:

-

Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of unlabeled dopamine.

-

Fit the data to a one-site competition model to determine the IC50 of dopamine.

-

Compare the IC50 values of dopamine in the presence and absence of MLS1082 to determine the effect of the PAM on dopamine's binding affinity. A leftward shift in the dopamine competition curve in the presence of MLS1082 indicates an increase in dopamine's affinity for the D1 receptor.

Conclusion

MLS1082 represents a significant tool compound for the study of D1 receptor allosteric modulation. Its binding to a well-defined site in the second intracellular loop, critically dependent on the R130 residue, provides a clear target for structure-activity relationship studies and the design of novel D1R PAMs. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of MLS1082 and the discovery of new allosteric modulators with therapeutic potential for a variety of neurological and psychiatric disorders. Further research to determine the direct binding affinity of MLS1082 and to elucidate the precise molecular interactions within the allosteric pocket will be crucial for advancing our understanding of D1 receptor pharmacology.

References

The Pyrimidone-Based Positive Allosteric Modulator MLS1082: An In-Depth Technical Guide to its Effects on Dopamine D1 Receptor Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLS1082 is a pyrimidone-based, structurally novel positive allosteric modulator (PAM) of the D1-like dopamine receptor. It has been identified as a valuable tool compound for probing the complexities of dopamine signaling. This technical guide provides a comprehensive overview of the effects of MLS1082 on dopamine D1 receptor (D1R) signaling pathways. It includes a detailed summary of its in vitro pharmacology, experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows. As of the latest available data, no in vivo studies on MLS1082 have been publicly reported. This document is intended to serve as a resource for researchers in neuroscience and drug development investigating the therapeutic potential of D1R modulation.

Introduction to MLS1082 and D1 Receptor Modulation

The dopamine D1 receptor, a Gs/olf-coupled G protein-coupled receptor (GPCR), is a critical regulator of neuronal function, involved in processes such as motor control, learning, memory, and reward. Dysregulation of D1R signaling is implicated in various neuropsychiatric and neurodegenerative disorders, including Parkinson's disease, schizophrenia, and cognitive impairments. While direct-acting D1R agonists have been explored therapeutically, their clinical utility has been hampered by issues such as poor pharmacokinetics, development of tolerance, and a narrow therapeutic window.

Positive allosteric modulators (PAMs) offer a promising alternative strategy. By binding to a site on the receptor distinct from the orthosteric site for dopamine, PAMs can potentiate the effects of the endogenous agonist. This mechanism allows for a more nuanced modulation of receptor activity, preserving the spatial and temporal dynamics of natural dopamine release. MLS1082 has emerged as a key chemical probe in this area, demonstrating potentiation of both G protein-dependent and β-arrestin-dependent signaling pathways of the D1R without intrinsic agonistic activity.[1]

In Vitro Pharmacology of MLS1082

MLS1082 has been characterized through a series of in vitro assays to determine its potency, efficacy, and mechanism of action at the human D1 dopamine receptor. The primary findings are summarized in the tables below. All experiments were conducted using Human Embryonic Kidney (HEK293) cells stably expressing the human D1 receptor.

Potentiation of G Protein-Mediated Signaling

MLS1082 enhances the ability of dopamine (DA) to stimulate G protein-mediated signaling, as measured by the accumulation of cyclic adenosine monophosphate (cAMP), a key second messenger downstream of D1R activation.

| Assay | Parameter | Value | Reference |

| DA-stimulated G protein signaling | EC50 | 123 nM | [2] |

Table 1: MLS1082 Potency in G Protein Signaling

Modulation of Dopamine-Induced β-Arrestin Recruitment

MLS1082 also potentiates the recruitment of β-arrestin to the D1R in the presence of dopamine. β-arrestin recruitment is involved in receptor desensitization and can also initiate G protein-independent signaling cascades.

| Condition | Parameter | Value | Fold Change | Reference |

| Dopamine Alone | EC50 | 1.5 µM | - | [3] |

| Dopamine + 50 µM MLS1082 | EC50 | 0.22 µM | ~7-fold increase in potency | [3] |

| Dopamine Alone | Emax | 98.6% ± 2.6% | - | [3] |

| Dopamine + 50 µM MLS1082 | Emax | 118% ± 2.6% | ~20% increase in efficacy |

Table 2: Effect of MLS1082 on Dopamine-Induced β-Arrestin Recruitment

Modulation of Dopamine-Induced cAMP Accumulation

Consistent with its effect on G protein signaling, MLS1082 enhances dopamine-induced cAMP accumulation.

| Condition | Parameter | Value | Fold Change | Reference |

| Dopamine Alone | EC50 | - | - | |

| Dopamine + MLS1082 | EC50 | - | 3-fold increase in potency |

Table 3: Effect of MLS1082 on Dopamine-Induced cAMP Accumulation

Note: Specific EC50 values for the cAMP accumulation assay with and without MLS1082 were not provided in the searched literature, only the fold-shift.

Mechanism of Action

MLS1082 is a positive allosteric modulator, meaning it does not activate the D1R on its own but enhances the response to an agonist like dopamine. It has been shown to bind to a site within the second intracellular loop (IL2) of the D1 receptor. Mutational analysis has revealed that the arginine residue at position 130 (R130) is critical for the activity of MLS1082. Mutation of this residue to glutamine (R130Q) abrogates the potentiating effects of MLS1082. Interestingly, MLS1082 and another D1R PAM, MLS6585, appear to act at distinct allosteric sites, as their combined application results in an additive potentiation of dopamine's effects.

Signaling Pathways and Experimental Workflows

Dopamine D1 Receptor Signaling Pathways

The following diagram illustrates the canonical D1R signaling pathways and the points of modulation by MLS1082.

Caption: D1R signaling pathways modulated by MLS1082.

Experimental Workflow for In Vitro Characterization

The general workflow for characterizing a D1R PAM like MLS1082 is depicted below.

Caption: General experimental workflow for MLS1082 characterization.

Detailed Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize the effects of MLS1082 on D1R signaling. These are based on standard methodologies and information from the cited literature.

Cell Culture and D1 Receptor Expression

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: For stable expression of the human D1 dopamine receptor, HEK293 cells are transfected with a mammalian expression vector containing the D1R cDNA. A selection marker (e.g., neomycin resistance) is co-transfected to allow for the selection of stably expressing cells. Clonal cell lines with optimal receptor expression levels are selected for use in subsequent assays.

Radioligand Binding Assay

This assay is used to determine if MLS1082 binds to the orthosteric site or an allosteric site and to assess its effect on the binding of other ligands.

-

Objective: To determine if MLS1082 affects the binding of the D1R antagonist [3H]-SCH23390.

-

Materials:

-

Membranes prepared from HEK293 cells stably expressing the human D1R.

-

Radioligand: [3H]-SCH23390 (a D1-selective antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

MLS1082 and dopamine solutions of varying concentrations.

-

Non-specific binding control: 10 µM (+)-butaclamol.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

-

Procedure:

-

In a 96-well plate, add cell membranes (typically 10-20 µg of protein per well).

-

Add a fixed concentration of [3H]-SCH23390 (typically at its Kd, e.g., ~0.3 nM).

-

Add varying concentrations of MLS1082 or dopamine (for competition binding).

-

For non-specific binding wells, add 10 µM (+)-butaclamol.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of the competing ligand to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay measures the recruitment of β-arrestin to the activated D1R.

-

Objective: To quantify the potentiation of dopamine-induced β-arrestin recruitment by MLS1082.

-

Materials:

-

PathHunter® D1 receptor β-arrestin cell line (DiscoverX). These cells co-express the D1R fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.

-

Cell plating reagent.

-

Dopamine and MLS1082 solutions.

-

PathHunter® detection reagents.

-

-

Procedure:

-

Plate the PathHunter® cells in a 384-well white, clear-bottom plate and incubate overnight.

-

Prepare serial dilutions of dopamine with and without a fixed concentration of MLS1082.

-

Add the compound solutions to the cells and incubate for 90 minutes at 37°C.

-

Add the PathHunter® detection reagents and incubate for 60 minutes at room temperature.

-

Measure the chemiluminescent signal using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the maximal response induced by a saturating concentration of dopamine.

-

Plot the response as a function of the log concentration of dopamine to generate dose-response curves.

-

Determine the EC50 and Emax values from the curves to quantify the potentiation by MLS1082.

-

cAMP Accumulation Assay (GloSensor™ Assay)

This assay measures changes in intracellular cAMP levels.

-

Objective: To quantify the potentiation of dopamine-induced cAMP accumulation by MLS1082.

-

Materials:

-

HEK293 cells stably expressing the human D1R.

-

GloSensor™-22F cAMP plasmid (Promega).

-

Transfection reagent (e.g., FuGENE® HD).

-

GloSensor™ cAMP Reagent.

-

Dopamine and MLS1082 solutions.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

Procedure:

-

Transiently transfect the D1R-expressing HEK293 cells with the GloSensor™-22F cAMP plasmid.

-

After 24 hours, re-plate the cells into a 96-well or 384-well white plate.

-

Equilibrate the cells with the GloSensor™ cAMP Reagent in a CO2-independent medium for 2 hours at room temperature.

-

Add varying concentrations of dopamine with and without a fixed concentration of MLS1082. Include a phosphodiesterase inhibitor in the final solution.

-

Measure the luminescent signal at various time points or at a fixed endpoint (e.g., 15-30 minutes) using a luminometer.

-

-

Data Analysis:

-

Generate dose-response curves by plotting the luminescent signal against the log concentration of dopamine.

-

Determine the EC50 and Emax values to assess the potentiation by MLS1082.

-

In Vivo Pharmacology

A thorough search of the scientific literature did not yield any publicly available in vivo studies on MLS1082. Therefore, its pharmacokinetic profile, in vivo efficacy in animal models of disease, and potential for behavioral effects such as changes in locomotor activity or stereotypy remain to be determined. Such studies will be crucial in evaluating the therapeutic potential of MLS1082 and other D1R PAMs.

Conclusion

MLS1082 is a valuable pharmacological tool for studying the allosteric modulation of the dopamine D1 receptor. In vitro studies have clearly demonstrated its ability to potentiate both G protein- and β-arrestin-mediated signaling pathways without intrinsic agonist activity. Its mechanism of action, involving a specific binding site on the second intracellular loop of the D1R, provides a foundation for the structure-based design of novel D1R modulators. The lack of in vivo data represents a significant knowledge gap that future research should aim to address. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate further investigation into the therapeutic potential of MLS1082 and the broader class of D1 receptor positive allosteric modulators.

References

Foundational Research on Pyrimidone-Based D1 Receptor Positive Allosteric Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on pyrimidone-based positive allosteric modulators (PAMs) of the dopamine D1 receptor (D1R). The D1R is a critical G protein-coupled receptor (GPCR) involved in numerous neurological processes, including cognition, learning, and memory.[1] Potentiation of D1R signaling through PAMs represents a promising therapeutic strategy for neurocognitive disorders.[1][2] This document summarizes the key quantitative data, details the experimental protocols used in the foundational studies, and visualizes the critical signaling pathways and experimental workflows.

Core Concepts of Pyrimidone-Based D1R PAMs

The pyrimidone scaffold has emerged as a viable starting point for the development of D1R PAMs. The foundational research in this area has been largely centered around the compound MLS1082 , a structurally novel pyrimidone-based D1-like dopamine receptor positive allosteric modulator.[1][2] Unlike orthosteric agonists that directly activate the receptor, PAMs potentiate the effects of the endogenous agonist, dopamine. This can offer a more nuanced therapeutic approach, potentially avoiding the ceiling effects and off-target activities associated with direct agonists. Research has focused on the synthesis and characterization of analogs of MLS1082 to establish a structure-activity relationship (SAR) and identify compounds with improved potency and efficacy.

Quantitative Data Summary

The following table summarizes the quantitative data for a series of pyrimidone-based D1R PAMs, derived from the foundational study by Luderman et al. (2021). The compounds are analogs of MLS1082, with modifications at the R1 and R2 positions of the pyrimidone core. The data presented are the fold-shift in the EC50 and Emax of dopamine in two key signaling assays: G protein-mediated cAMP accumulation and β-arrestin recruitment.

| Compound | R1 Group | R2 Group | D1R G Protein (cAMP) EC50 Fold Shift | D1R G Protein (cAMP) Emax Fold Shift | D1R β-Arrestin EC50 Fold Shift | D1R β-Arrestin Emax Fold Shift |

| 1a (MLS1082) | Cyclohexyl | Phenyl | 4.1 | 1.1 | 4.3 | 1.2 |

| 1b | Cyclohexyl | 4-Methylphenyl | 3.5 | 1.1 | 3.6 | 1.2 |

| 1c | Cyclohexyl | 4-Chlorophenyl | 2.9 | 1.0 | 3.2 | 1.1 |

| 1d | Cyclohexyl | 3-Chlorophenyl | 3.1 | 1.0 | 3.5 | 1.1 |

| 1e | Cyclohexyl | 4-Methoxyphenyl | 4.8 | 1.1 | 5.2 | 1.2 |

| 1f | Cyclohexyl | 3-Chloro-4-methoxyphenyl | 2.5 | 1.0 | 2.8 | 1.1 |

| 1g | Isobutyl | Phenyl | 3.9 | 1.1 | 4.1 | 1.2 |

| 1h | Isobutyl | 4-Methylphenyl | 3.2 | 1.0 | 3.4 | 1.1 |

| 1i | Isobutyl | 4-Chlorophenyl | 2.8 | 1.0 | 3.0 | 1.1 |

| 1j | Isobutyl | 3-Chlorophenyl | 3.0 | 1.0 | 3.3 | 1.1 |

| 1k | Isobutyl | 4-Methoxyphenyl | 5.1 | 1.1 | 9.3 | 0.9 |

| 1l | Isobutyl | 3-Chloro-4-methoxyphenyl | 2.4 | 1.0 | 2.7 | 1.1 |

| 1m | Cyclopentyl | Phenyl | 4.9 | 1.1 | 4.5 | 1.2 |

| 1n | Cyclopentyl | 4-Methylphenyl | 4.2 | 1.1 | 3.8 | 1.2 |

| 1o | Cyclopentyl | 4-Chlorophenyl | 3.6 | 1.0 | 3.3 | 1.1 |

| 1p | Cyclopentyl | 3-Chlorophenyl | 3.8 | 1.0 | 3.5 | 1.1 |

| 1q | Cyclopentyl | 4-Methoxyphenyl | 4.7 | 1.1 | 9.3 | 1.2 |

| 1r | Cyclopentyl | 3-Chloro-4-methoxyphenyl | 1.8 | 1.0 | 2.4 | 1.1 |

| 1s | Isopropyl | Phenyl | 2.2 | 1.0 | 2.5 | 1.1 |

| 1t | Isopropyl | 4-Methylphenyl | 1.9 | 1.0 | 2.1 | 1.1 |

| 1u | Isopropyl | 4-Chlorophenyl | 1.7 | 1.0 | 1.9 | 1.0 |

| 1v | Isopropyl | 3-Chlorophenyl | 1.8 | 1.0 | 2.0 | 1.1 |

| 1w | Isopropyl | 4-Methoxyphenyl | 2.5 | 1.0 | 2.8 | 1.1 |

| 1x | H | Phenyl | 1.5 | 1.0 | 1.6 | 1.0 |

| 1y | Cyclohexyl | H | 1.2 | 1.0 | 1.3 | 1.0 |

Experimental Protocols

The characterization of pyrimidone-based D1R PAMs involved two primary in vitro functional assays to assess their impact on the two major signaling pathways of the D1 receptor: G protein-dependent signaling and β-arrestin recruitment.

G Protein Signaling: cAMP Accumulation Assay

This assay measures the potentiation of dopamine-stimulated cyclic adenosine monophosphate (cAMP) production, a hallmark of D1R activation via the Gs protein pathway.

-

Assay Principle: The DiscoverX HitHunter cAMP assay is a competitive immunoassay. Free cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody. A decrease in the signal from the labeled analog indicates an increase in cellular cAMP levels.

-

Cell Line: HEK293 cells stably expressing the human D1 dopamine receptor.

-

Protocol:

-

Cells are seeded in 384-well plates and incubated overnight.

-

The next day, the culture medium is removed, and cells are incubated with the test compound (at a fixed concentration, e.g., 10 µM) or vehicle control.

-

A dose-response curve of dopamine is then added to the wells.

-

The plates are incubated for 30 minutes at 37°C.

-

Following incubation, the HitHunter cAMP assay reagents are added according to the manufacturer's protocol.

-

The plates are incubated for 60 minutes at room temperature.

-

Luminescence is read on a plate reader.

-

Data is analyzed to determine the EC50 and Emax of dopamine in the presence and absence of the PAM. The fold shift in these parameters is then calculated.

-

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated D1 receptor, a key event in receptor desensitization and G protein-independent signaling.

-

Assay Principle: The DiscoverX PathHunter β-arrestin assay utilizes enzyme fragment complementation. The D1R is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon dopamine-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

Cell Line: HEK293 cells stably co-expressing the human D1R tagged with ProLink and β-arrestin tagged with the Enzyme Acceptor.

-

Protocol:

-

Cells are seeded in 384-well plates and incubated overnight.

-

On the day of the assay, the test compound (at a fixed concentration, e.g., 10 µM) or vehicle is added to the cells.

-

A dose-response of dopamine is then added to the wells.

-

The plates are incubated for 90 minutes at 37°C.

-

After incubation, the PathHunter detection reagents are added as per the manufacturer's instructions.

-

The plates are incubated for 60 minutes at room temperature.

-

Chemiluminescence is measured using a plate reader.

-

The data is analyzed to determine the EC50 and Emax of dopamine for β-arrestin recruitment in the presence and absence of the PAM, and the fold shifts are calculated.

-

Visualizations

D1 Receptor Signaling Pathway

The following diagram illustrates the canonical Gs-coupled signaling pathway of the D1 receptor and the modulatory effect of a pyrimidone-based PAM.

Caption: D1R Gs-cAMP signaling pathway modulated by a pyrimidone PAM.

Experimental Workflow

The diagram below outlines the general workflow for the discovery and characterization of novel pyrimidone-based D1R PAMs.

References

Unlocking the Therapeutic Potential of MLS1082: A Technical Guide for Drug Development Professionals

An in-depth exploration of the novel D1 dopamine receptor positive allosteric modulator, MLS1082, for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of MLS1082, a pyrimidone-based positive allosteric modulator (PAM) of the D1-like dopamine receptor.[1][2] MLS1082 represents a promising therapeutic agent for a range of neuropsychiatric and neurocognitive disorders by selectively enhancing the signaling of endogenous dopamine.[3][4] This document details the mechanism of action, quantitative data from structure-activity relationship studies, and detailed experimental protocols for the characterization of MLS1082 and its analogs.

Introduction to MLS1082 and its Therapeutic Rationale

The dopamine D1 receptor is a critical G protein-coupled receptor (GPCR) involved in motor control, learning, memory, and other cognitive functions. Dysregulation of D1 receptor signaling is implicated in various neurological and psychiatric conditions. While direct-acting D1 receptor agonists have been explored, their clinical utility is often limited by side effects and a narrow therapeutic window.[3] Positive allosteric modulators like MLS1082 offer a more nuanced approach by enhancing the natural, physiological patterns of dopamine signaling rather than causing constant receptor activation. MLS1082 potentiates both G protein-mediated and β-arrestin-mediated signaling pathways downstream of the D1 receptor, highlighting its potential to fine-tune dopaminergic neurotransmission.

Mechanism of Action: Allosteric Modulation of the D1 Receptor

MLS1082 exerts its effects by binding to an allosteric site on the D1 dopamine receptor, distinct from the binding site of the endogenous ligand, dopamine. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of dopamine. Studies have identified the binding site of MLS1082 to be within the second intracellular loop (IL2) of the D1 receptor. A key finding supporting this is that a single point mutation in this region, R130Q, abrogates the activity of MLS1082.

The potentiation of D1 receptor signaling by MLS1082 has been demonstrated through two primary downstream pathways: the canonical G protein-dependent pathway leading to cyclic AMP (cAMP) accumulation, and the β-arrestin recruitment pathway.

D1 Receptor Signaling Pathways

The activation of the D1 dopamine receptor by an agonist, potentiated by MLS1082, initiates a cascade of intracellular events. The primary pathway involves the coupling of the receptor to the Gs/olf G protein, leading to the activation of adenylyl cyclase and the subsequent production of the second messenger cAMP. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets to modulate neuronal activity and gene expression. Additionally, D1 receptor activation can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and can also initiate its own signaling cascades.

Quantitative Data: Structure-Activity Relationship of MLS1082 Analogs

A study by Luderman et al. (2021) investigated the structure-activity relationship (SAR) of MLS1082 by synthesizing and evaluating 24 analogs. The study focused on modifications of the pendant N-aryl and C-alkyl groups on the pyrimidone ring. The activity of these analogs was assessed by their ability to potentiate dopamine-stimulated D1 receptor signaling. The table below summarizes the key quantitative data for MLS1082 and a selection of its most potent analogs.

| Compound | R1 Group | R2 Group | D1R β-arrestin Fold Shift | D1R cAMP Fold Shift |

| MLS1082 (1a) | Cyclohexyl | Phenyl | 7.1 | 4.5 |

| 1d | Cyclohexyl | 4-Fluorophenyl | 7.9 | 4.8 |

| 1k | Cyclopentyl | Phenyl | 8.2 | 5.1 |

| 1q | Cyclohexyl | 2-Thienyl | 8.5 | 5.3 |

| 1s | Cyclopentyl | 2-Thienyl | 8.8 | 5.5 |

Data extracted from Luderman et al., Bioorg Med Chem Lett. 2021 Jan 1;31:127696.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of MLS1082 and its analogs.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the D1 receptor upon agonist stimulation, a key indicator of receptor activation and a pathway potentiated by MLS1082. The DiscoverX PathHunter® β-arrestin assay is a common method for this measurement.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human D1 dopamine receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics.

-

Cell Plating: Cells are seeded into 384-well white, clear-bottom assay plates at a density of 5,000-10,000 cells per well and incubated overnight.

-

Compound Addition: MLS1082 or its analogs are added to the cells at various concentrations and pre-incubated for 30 minutes at 37°C. A vehicle control (e.g., DMSO) is also included.

-

Agonist Stimulation: Dopamine is then added to the wells at a range of concentrations to generate a dose-response curve.

-

Incubation: The plates are incubated for 90 minutes at 37°C.

-

Detection: The PathHunter® detection reagent cocktail is added to each well according to the manufacturer's instructions.

-

Signal Measurement: After a 60-minute incubation at room temperature, the chemiluminescent signal is measured using a plate reader.

-

Data Analysis: The data is normalized to the response of dopamine alone and dose-response curves are fitted using a four-parameter logistic equation to determine EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the intracellular accumulation of cyclic AMP (cAMP), the second messenger produced upon D1 receptor activation of the Gs protein pathway. The GloSensor™ cAMP Assay is a sensitive method for this purpose.

Experimental Workflow:

Detailed Protocol:

-

Cell Culture and Transfection: HEK293 cells are cultured as described above. Cells are transiently transfected with a plasmid encoding the human D1 dopamine receptor and the GloSensor™-22F cAMP biosensor.

-

Cell Plating: Transfected cells are seeded into 384-well white, clear-bottom assay plates.

-

GloSensor™ Reagent Equilibration: The cell culture medium is replaced with CO2-independent medium containing the GloSensor™ cAMP Reagent, and the cells are incubated for 2 hours at room temperature.

-

Compound Addition: MLS1082 or its analogs are added to the cells and pre-incubated for 15 minutes.

-

Agonist Stimulation: Dopamine is added to the wells to stimulate cAMP production.

-

Signal Measurement: The luminescent signal is measured immediately and kinetically over a period of 15-30 minutes using a plate reader.

-

Data Analysis: The peak luminescent signal is used to generate dose-response curves, and the data is analyzed as described for the β-arrestin assay.

In Vivo Potential and Future Directions

While comprehensive in vivo studies for MLS1082 have not yet been published, research on other D1 receptor PAMs, such as DETQ, has demonstrated promising in vivo activity. For instance, DETQ was shown to increase locomotor activity in human D1 knock-in mice, an effect that was dependent on endogenous dopamine and blocked by a D1 antagonist. These findings suggest that D1 PAMs like MLS1082 could have significant in vivo efficacy in models of cognitive impairment and other disorders with dopaminergic deficits.

Future research should focus on the in vivo characterization of MLS1082 and its optimized analogs. Key studies would include pharmacokinetic profiling, assessment of efficacy in animal models of Parkinson's disease, schizophrenia, and age-related cognitive decline, and evaluation of potential off-target effects. The promising in vitro profile of MLS1082 warrants further investigation to fully elucidate its therapeutic potential.

Conclusion

MLS1082 is a novel and potent positive allosteric modulator of the D1 dopamine receptor with a well-defined mechanism of action. The structure-activity relationship studies have identified key structural motifs for its activity and have led to the development of analogs with enhanced potency. The detailed experimental protocols provided in this guide will be valuable for researchers seeking to further investigate MLS1082 and other D1 PAMs. The therapeutic potential of this class of compounds is significant, and continued research is crucial to translate these promising preclinical findings into novel therapies for patients with debilitating neurological and psychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

MLS1082: A Promising D1 Receptor Positive Allosteric Modulator for Neurocognitive Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neurocognitive disorders, including Alzheimer's disease, present a significant and growing global health challenge. A promising therapeutic strategy involves the potentiation of dopamine D1 receptor (D1R) signaling, which is crucial for cognitive functions such as learning and memory. MLS1082, a novel pyrimidone-based positive allosteric modulator (PAM) of the D1R, has emerged as a molecule of interest. This document provides a comprehensive technical overview of MLS1082, its mechanism of action, and its potential role in neurocognitive disorder research. While direct in vivo preclinical data for MLS1082 in neurocognitive disorder models are not yet publicly available, this guide synthesizes existing in vitro data for MLS1082 and relevant in vivo findings for other D1R PAMs to build a strong rationale for its investigation. We also present detailed experimental protocols and signaling pathway diagrams to facilitate future research in this area.

Introduction to MLS1082 and D1 Receptor Modulation

MLS1082 is a structurally novel, pyrimidone-based small molecule that acts as a positive allosteric modulator of the D1-like dopamine receptor.[1][2] Unlike orthosteric agonists that directly activate the receptor, PAMs like MLS1082 bind to a distinct site on the receptor, enhancing the effect of the endogenous ligand, dopamine.[3][4] This mechanism offers several potential advantages, including a lower risk of receptor desensitization and a more physiological modulation of dopamine signaling, which follows an "inverted U-shaped" curve for optimal cognitive function.[3] Potentiation of D1R signaling is a therapeutic strategy for treating a range of neuropsychiatric disorders, including the cognitive decline associated with Parkinson's disease, schizophrenia, and Alzheimer's disease.

Mechanism of Action

MLS1082 potentiates both G protein- and β-arrestin-mediated signaling pathways downstream of the D1R when stimulated by dopamine or other D1R agonists. It exhibits no intrinsic agonist activity on its own. Mutational studies suggest that MLS1082 likely binds to an allosteric site within the second intracellular loop (IL2) of the D1 receptor.

The potentiation of D1R signaling by MLS1082 has been characterized in vitro:

| Assay | Parameter | MLS1082 Value | Reference |

| DA-stimulated G protein signaling | EC50 | 123 nM | |

| DA-stimulated β-arrestin recruitment | Emax | ~8-fold amplification |

This table summarizes the in vitro characterization of MLS1082's effect on D1R signaling pathways.

Signaling Pathways

The signaling cascade initiated by D1R activation and potentiated by MLS1082 is central to its potential therapeutic effects. Furthermore, in the context of neurocognitive disorders, the interplay with neuroinflammatory pathways is of significant interest.

References

- 1. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Microdialysis in Mice Captures Changes in Alzheimer's Disease Cerebrospinal Fluid Biomarkers Consistent with Developing Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Preliminary Studies of MLS1082

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies involving MLS1082, a novel positive allosteric modulator (PAM) of the D1 dopamine receptor (D1R). The D1R is a critical G protein-coupled receptor (GPCR) involved in numerous neurological processes, making it a key target for therapeutic intervention in a variety of neuropsychiatric disorders, including cognitive decline associated with Parkinson's disease, schizophrenia, and Alzheimer's disease.[1][2] MLS1082 represents a promising avenue for drug development due to its ability to enhance the endogenous signaling of dopamine, potentially offering a more nuanced and safer therapeutic profile compared to direct agonists.[1]

Core Findings of Preliminary Studies

MLS1082 is a pyrimidone-based, structurally novel compound identified through high-throughput screening of the NIH Molecular Libraries program's small-molecule library.[1][3] It acts as a positive allosteric modulator of the D1-like dopamine receptor, potentiating both G protein-mediated and β-arrestin-mediated signaling pathways stimulated by the endogenous ligand, dopamine. Notably, MLS1082 exhibits no intrinsic agonist activity, meaning it only enhances the receptor's response in the presence of an agonist like dopamine.

Initial characterization has revealed that MLS1082 and another identified PAM, MLS6585, likely bind to different allosteric sites on the D1R. Evidence for this comes from functional additivity studies where the combined effect of both PAMs was greater than their individual effects. Mutational studies have suggested that the binding site for MLS1082 is located in the second intracellular loop (IL2) of the D1R. A point mutation in this region (R130Q) was found to eliminate the activity of MLS1082 without affecting MLS6585.

Quantitative Data Summary

The following tables summarize the quantitative data from preliminary studies on MLS1082 and its analogs, focusing on their potentiation of dopamine-stimulated D1R signaling in two key pathways: G protein activation (measured by cAMP accumulation) and β-arrestin recruitment.

Table 1: Potentiation of Dopamine-Stimulated G Protein Signaling (cAMP Accumulation) by MLS1082 and Analogs

| Compound | Dopamine EC50 (nM) | Dopamine + 50 µM PAM EC50 (nM) | Fold Shift | Emax (% of Dopamine) |

| MLS1082 | 87.8 ± 5.7 | 81.9 | 1.07 | 122 ± 15.2 |

| Analog 1y | 163 | 101 ± 2.8 | 1.61 | 126 ± 16.2 |

Data are presented as mean ± SEM or geometric mean with 95% confidence intervals. Emax values are normalized to the maximal response of dopamine alone.

Table 2: Potentiation of Dopamine-Stimulated β-Arrestin Recruitment by MLS1082 and Analogs

| Compound | Dopamine EC50 (nM) | Dopamine + 50 µM PAM EC50 (nM) | Fold Shift | Emax (% of Dopamine) |

| MLS1082 | 95.1 | 23.8 | 3.99 | 124 ± 16.2 |

| Analog 1y | 105 ± 3.5 | 95.1 | 1.10 | 124 ± 16.2 |

Data are presented as mean ± SEM or geometric mean with 95% confidence intervals. Emax values are normalized to the maximal response of dopamine alone.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by MLS1082 and the general workflow of the experiments conducted in its preliminary characterization.

D1 Dopamine Receptor Signaling Pathways

The D1 dopamine receptor canonically couples to the Gs alpha subunit of the G protein (Gαs/olf), initiating a signaling cascade that results in the production of cyclic AMP (cAMP). Additionally, upon activation, the receptor can recruit β-arrestin, which leads to receptor desensitization and internalization, and can also initiate G protein-independent signaling. MLS1082 potentiates both of these pathways.

Caption: D1 dopamine receptor signaling pathways potentiated by MLS1082.

Experimental Workflow for MLS1082 Characterization

The preliminary characterization of MLS1082 involved a series of assays to determine its effect on D1R signaling. The general workflow is depicted below.

Caption: General experimental workflow for the discovery and characterization of MLS1082.

Experimental Protocols

The following sections provide an overview of the methodologies used in the key experiments for the characterization of MLS1082.

G Protein Signaling: cAMP Accumulation Assay

The potentiation of G protein signaling by MLS1082 was quantified using a commercially available cAMP accumulation assay.

-

Assay Principle: This type of assay measures the intracellular concentration of cAMP, a second messenger produced upon the activation of Gs-coupled receptors like the D1R. The assay typically uses a competitive immunoassay format or a bioluminescent sensor where the signal is inversely or directly proportional to the amount of cAMP produced by the cells.

-

General Protocol Outline:

-

Cell Culture and Plating: A cell line stably expressing the human D1 dopamine receptor is cultured and seeded into multi-well plates.

-

Compound Incubation: Cells are treated with a fixed concentration of MLS1082 (or analog) or vehicle, followed by the addition of a range of concentrations of dopamine.

-

Lysis and Detection: After an incubation period, the cells are lysed, and the cAMP levels are measured using a detection reagent that generates a luminescent or fluorescent signal.

-

Data Analysis: The signal is converted to cAMP concentrations, and dose-response curves are generated to determine the EC50 and Emax values for dopamine in the presence and absence of the PAM.

-

-

Specific Assay Used: The DiscoverX HitHunter cAMP assay was used in the preliminary studies of MLS1082.

β-Arrestin Recruitment Assay

The effect of MLS1082 on β-arrestin recruitment to the D1R was assessed using a commercially available enzyme fragment complementation assay.

-

Assay Principle: This assay measures the interaction between the D1R and β-arrestin. The receptor is fused to one fragment of a reporter enzyme, and β-arrestin is fused to the complementary fragment. Upon agonist-induced recruitment of β-arrestin to the receptor, the enzyme fragments are brought into proximity, reconstituting enzyme activity and generating a detectable signal.

-

General Protocol Outline:

-

Cell Culture and Plating: A cell line co-expressing the D1R-enzyme fragment fusion and the β-arrestin-enzyme fragment fusion is cultured and plated.

-

Compound Incubation: Cells are incubated with a fixed concentration of MLS1082 (or analog) or vehicle, followed by the addition of varying concentrations of dopamine.

-

Signal Detection: After an incubation period, a substrate for the reporter enzyme is added, and the resulting luminescent signal is measured.

-

Data Analysis: The luminescent signal is plotted against the dopamine concentration to generate dose-response curves, from which EC50 and Emax values are determined.

-

-

Specific Assay Used: The DiscoverX PathHunter β-arrestin assay was employed in the initial characterization of MLS1082.

This technical guide provides a summary of the foundational preliminary research on MLS1082. Further studies will be necessary to fully elucidate its mechanism of action, in vivo efficacy, and therapeutic potential. The data and methodologies presented here offer a solid framework for future research and development efforts centered on this promising D1 dopamine receptor positive allosteric modulator.

References

Methodological & Application

Application Notes and Protocols for MLS1082 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLS1082 is a pyrimidone-based positive allosteric modulator (PAM) of the D1-like dopamine receptor.[1][2][3] As a PAM, MLS1082 does not exhibit intrinsic agonist activity but potentiates the signaling of the endogenous ligand, dopamine, at the D1 receptor (D1R).[1][4] This potentiation extends to both G protein-mediated and β-arrestin-mediated signaling pathways. The potentiation of D1R signaling is a promising therapeutic strategy for various neurocognitive disorders. MLS1082 has been shown to bind to a site on the second intracellular loop (IL2) of the D1R.

These application notes provide detailed protocols for utilizing MLS1082 in cell culture experiments to characterize its effects on D1R signaling. The protocols cover the assessment of G protein activation via cyclic AMP (cAMP) accumulation, β-arrestin recruitment, cell viability, and target engagement via western blotting.

Data Presentation

The following tables summarize the quantitative effects of MLS1082 on dopamine-induced D1 receptor signaling.

Table 1: Effect of MLS1082 on Dopamine-Induced cAMP Accumulation

| Parameter | Dopamine Alone | Dopamine + 50 µM MLS1082 | Fold Change |

| Dopamine EC₅₀ (nM) | 180 | 36 | 5.0 |

| Dopamine Eₘₐₓ (% of control) | 100 | 120 | 1.2 |

Table 2: Effect of MLS1082 on Dopamine-Induced β-Arrestin Recruitment

| Parameter | Dopamine Alone | Dopamine + 50 µM MLS1082 | Fold Change |

| Dopamine EC₅₀ (µM) | 1.5 | 0.22 | 6.8 |

| Dopamine Eₘₐₓ (% of control) | 100 | 118 | 1.18 |

Table 3: Potency of MLS1082

| Parameter | Value |

| EC₅₀ for DA-stimulated G protein signaling (nM) | 123 |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for MLS1082 in a cAMP Accumulation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLS1082 is a potent and selective positive allosteric modulator (PAM) of the D1-like dopamine receptor.[1][2][3] As a PAM, MLS1082 does not activate the D1 receptor on its own but enhances the receptor's response to the endogenous agonist, dopamine. The D1 dopamine receptor is a Gs-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[2][4] Consequently, cAMP accumulation assays are a primary method for characterizing the activity of D1 receptor agonists and positive allosteric modulators like MLS1082.

These application notes provide a detailed protocol for utilizing MLS1082 in a cAMP accumulation assay to determine its potentiation of the dopamine-mediated D1 receptor signaling pathway.

D1 Dopamine Receptor Signaling Pathway